

Understanding the Diastereoisomeric Relationship of Sofosbuvir Impurity N: A Technical Guide

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Compound of Interest					
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the diastereoisomeric relationship of a critical impurity in the synthesis of Sofosbuvir, designated as **Sofosbuvir Impurity N**. Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a prodrug that is metabolized to its active form. The stereochemistry of the molecule, particularly at the phosphorus center, is crucial for its therapeutic efficacy. This document details the nature of this impurity, methods for its identification and separation, and the underlying chemical principles.

The Diastereoisomeric Nature of Sofosbuvir and Impurity N

Sofosbuvir is the (Sp)-diastereomer of isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate. During its synthesis, a significant process-related impurity is formed, which is the (Rp)-diastereomer at the phosphorus center.[1][2] This diastereomer is often referred to as Sofosbuvir Impurity C or the (Rp)-isomer of Sofosbuvir and is highly likely to be the same as **Sofosbuvir Impurity N**.[3] The difference in the spatial arrangement of the substituents around the chiral phosphorus atom leads to two diastereomers with distinct physical and chemical properties.



The presence of the (Rp)-diastereomer is a critical quality attribute to control in the manufacturing of Sofosbuvir, as the biological activity resides predominantly in the (Sp)-isomer. [4] Therefore, robust analytical methods are required to separate and quantify this impurity to ensure the safety and efficacy of the final drug product.

Structural Elucidation and Characterization

The structural confirmation of Sofosbuvir and its diastereomeric impurity, Impurity N ((Rp)-isomer), relies on a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are powerful tools for elucidating the structure and stereochemistry of Sofosbuvir and its impurities.[5][6]
 [7] The chemical shift of the phosphorus atom in 31P NMR is particularly sensitive to the stereochemistry at the phosphorus center, allowing for the differentiation of the (Sp) and (Rp) diastereomers.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of Sofosbuvir and its impurities.[5] Fragmentation patterns can also provide valuable structural information.
- Chiral Chromatography: The most definitive method for separating and identifying diastereomers is chiral chromatography, typically High-Performance Liquid Chromatography (HPLC).[1][8][9] By using a chiral stationary phase, the two diastereomers interact differently with the column, leading to their separation and allowing for their individual quantification.

Quantitative Analysis

The quantification of **Sofosbuvir Impurity N** is crucial for quality control. While specific quantitative data from a single source comparing Sofosbuvir and Impurity N is not readily available in a consolidated table within the search results, the following table illustrates how such data would be presented based on typical analytical validation studies found in the literature. The values are representative and intended for illustrative purposes.



Parameter	Sofosbuvir ((Sp)-isomer)	Sofosbuvir Impurity N ((Rp)-isomer)	Method	Reference
Retention Time (min)	~15.2	~17.8	Chiral HPLC	[1][8]
Relative Retention Time	1.00	~1.17	Chiral HPLC	[1][8]
Purity (%)	>99.5	Varies (controlled impurity)	HPLC	[10][11][12]
Limit of Detection (LOD)	-	Typically <0.05%	HPLC	[10][11]
Limit of Quantification (LOQ)	-	Typically <0.15%	HPLC	[10][11]

Experimental Protocols

The following is a representative experimental protocol for the separation and quantification of Sofosbuvir and its diastereomeric impurity, Impurity N, using chiral HPLC. This protocol is a composite based on methods described in the scientific literature.[1][8][10][11][12][13]

Objective: To separate and quantify the (Sp) (Sofosbuvir) and (Rp) (Impurity N) diastereomers.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

Reagents and Materials:

- Sofosbuvir reference standard
- Sofosbuvir Impurity N ((Rp)-isomer) reference standard



- HPLC grade n-Hexane
- HPLC grade Isopropyl alcohol (IPA)
- HPLC grade Ethanol

Chromatographic Conditions:

- Column: Chiralpak IA (250 mm x 4.6 mm, 5 μm)
- Mobile Phase: A mixture of n-Hexane, Isopropyl alcohol, and Ethanol in a ratio of approximately 80:10:10 (v/v/v). The exact ratio may need to be optimized for best resolution.
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- · Detection Wavelength: 260 nm
- Injection Volume: 10 μL

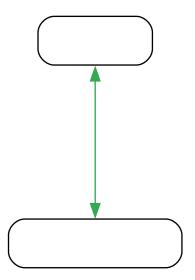
Procedure:

- Standard Preparation: Prepare individual standard solutions of Sofosbuvir and Sofosbuvir Impurity N in the mobile phase at a concentration of approximately 0.1 mg/mL. Prepare a mixed standard solution containing both diastereomers.
- Sample Preparation: Accurately weigh and dissolve the sample containing Sofosbuvir in the mobile phase to achieve a final concentration of approximately 1 mg/mL.
- Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- System Suitability: Inject the mixed standard solution to verify the resolution between the two diastereomer peaks. The resolution should be greater than 1.5.
- Quantification: Calculate the amount of Sofosbuvir Impurity N in the sample by comparing
 its peak area to that of the corresponding reference standard.



Visualizations

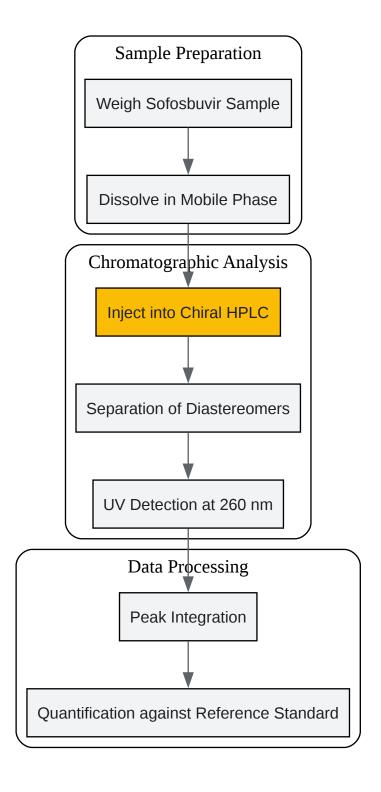
The following diagrams illustrate the key relationships and workflows discussed in this guide.



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Caption: Diastereoisomeric relationship between Sofosbuvir and Impurity N.





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Caption: Experimental workflow for the analysis of **Sofosbuvir Impurity N**.





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Caption: Simplified metabolic activation pathway of Sofosbuvir.

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